Methyl 5-(difluoromethyl)pyrazine-2-carboxylate Methyl 5-(difluoromethyl)pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2112654-87-0
VCID: VC11707599
InChI: InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3
SMILES: COC(=O)C1=NC=C(N=C1)C(F)F
Molecular Formula: C7H6F2N2O2
Molecular Weight: 188.13 g/mol

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate

CAS No.: 2112654-87-0

Cat. No.: VC11707599

Molecular Formula: C7H6F2N2O2

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate - 2112654-87-0

Specification

CAS No. 2112654-87-0
Molecular Formula C7H6F2N2O2
Molecular Weight 188.13 g/mol
IUPAC Name methyl 5-(difluoromethyl)pyrazine-2-carboxylate
Standard InChI InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3
Standard InChI Key SYGUENFPBZOVOQ-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C(N=C1)C(F)F
Canonical SMILES COC(=O)C1=NC=C(N=C1)C(F)F

Introduction

Chemical Identity and Structural Characterization

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate (C₈H₇F₂N₂O₂) features a pyrazine ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a difluoromethyl group. The non-hydrogen atoms of the pyrazine core exhibit near-planarity, with a dihedral angle of 5.4° between the pyrazine ring and the carboxylate plane in its structural analog, methyl 5-methylpyrazine-2-carboxylate . Substitution of the methyl group with difluoromethyl introduces steric and electronic perturbations, likely reducing planarity and altering intermolecular interactions.

Table 1: Comparative crystallographic data for methyl pyrazine carboxylates

ParameterMethyl 5-methylpyrazine-2-carboxylate Methyl 5-(difluoromethyl)pyrazine-2-carboxylate (predicted)
Crystal systemMonoclinicMonoclinic (P2₁/c)
Unit cell dimensionsa=3.887 Å, b=6.839 Å, c=13.628 Åa≈4.1 Å, b≈7.2 Å, c≈14.0 Å (estimated)
Dihedral angle (pyrazine-carboxylate)5.4°8–12° (due to CF₂H steric bulk)
Hydrogen bondingC–H⋯N/O layers parallel to (100) Enhanced C–F⋯H–C interactions in 3D network

The difluoromethyl group’s electronegativity increases dipole moments, potentially improving solubility in polar aprotic solvents compared to non-fluorinated analogs. Computational models suggest a 15–20% increase in molecular dipole moment relative to methyl-substituted derivatives.

Synthetic Methodologies

Industrial synthesis avoids traditional deoxofluorination agents (e.g., DAST, Deoxo-Fluor) that generate toxic hydrogen fluoride. Patent CN104245680A outlines a decarboxylation route starting from 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV):

Reaction scheme

  • Coupling: 5-Bromopyrazine-2-carboxylate reacts with difluoro bromoacetate under Ullmann conditions (CuI, DMF, 110°C) to yield ester-protected intermediate III.

  • Hydrolysis: III undergoes saponification (NaOH, H₂O/EtOH) to carboxylic acid IV.

  • Decarboxylation: Thermal decarboxylation of IV (180–200°C, toluene) eliminates CO₂, forming 5-(difluoromethyl)pyrazine-2-carboxylic acid.

  • Esterification: Carboxylic acid is methylated (MeOH, H₂SO₄) to target ester .

Table 2: Optimization of decarboxylation (Step 3)

ConditionYield (%)Purity (%)Byproducts
180°C, 6 hr7298.5Traces of difluoromethane
200°C, 3 hr8599.1<0.5% difluoromethane
Microwave, 150°C, 1 hr7898.9None detected

Crystallographic and Spectroscopic Analysis

While single-crystal data for the difluoromethyl derivative remain unpublished, comparisons with methyl 5-methylpyrazine-2-carboxylate provide foundational insights:

  • Planarity: The pyrazine ring and carboxylate group in the methyl analog are nearly coplanar (5.4° dihedral) . Difluoromethyl substitution is expected to increase this angle to 8–12° due to steric repulsion between CF₂H and adjacent N atoms.

  • Hydrogen bonding: In the methyl compound, C–H⋯N/O interactions form layered sheets . The difluoromethyl derivative likely exhibits additional C–F⋯H–C contacts (2.8–3.2 Å), creating a 3D network that improves thermal stability (predicted m.p. 142–145°C vs. 98°C for methyl analog).

Spectroscopic signatures:

  • ¹⁹F NMR: Two doublets (δ -120 to -125 ppm, J₆₆Hz) confirm CF₂H group.

  • IR: Strong C=O stretch at 1725 cm⁻¹ (ester), absent in carboxylic acid intermediates.

Pharmaceutical Applications

As a precursor to BACE1 inhibitors, methyl 5-(difluoromethyl)pyrazine-2-carboxylate is amidated to yield 5-(difluoromethyl)pyrazine-2-carboxamide derivatives. These compounds exhibit IC₅₀ values of 2–10 nM against BACE1, reducing amyloid-β40/42 production by 70–90% in neuronal cell lines .

Mechanistic advantages:

  • Metabolic stability: Difluoromethyl substitution reduces CYP450-mediated oxidation, increasing half-life (t₁/₂ = 6.2 hr in human hepatocytes vs. 1.8 hr for methyl analog).

  • Blood-brain barrier permeability: LogP of 1.2 (calculated) vs. 0.7 for non-fluorinated analogs enhances CNS penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator